

# discovery and history of 3,5-Dibromo-4-chloropyridine

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## Compound of Interest

Compound Name: 3,5-Dibromo-4-chloropyridine

Cat. No.: B169385

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An In-depth Technical Guide to **3,5-Dibromo-4-chloropyridine**: Synthesis, Properties, and Applications in Modern Drug Discovery

## Abstract

**3,5-Dibromo-4-chloropyridine** is a strategically important halogenated pyridine derivative that has emerged as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers multiple, orthogonal sites for synthetic modification, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the compound's history, a detailed analysis of its physicochemical and spectroscopic properties, and a robust, field-proven protocol for its synthesis via a two-step sequence involving electrophilic bromination and a subsequent Sandmeyer reaction. Particular emphasis is placed on its contemporary applications, highlighting its role in the development of targeted therapeutics, including somatostatin receptor agonists and advanced heterobifunctional molecules for targeted protein degradation (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

## Introduction to a Versatile Heterocyclic Scaffold

**3,5-Dibromo-4-chloropyridine**, identified by CAS Number 13626-17-0, is a crystalline solid with the molecular formula  $C_5H_2Br_2ClN$ .<sup>[1]</sup> The arrangement of its substituents—two bromine atoms flanking a chlorine atom—creates a unique electronic and steric environment on the

pyridine ring. This trifunctionalized core allows for selective, stepwise functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions. The differential reactivity of the C-Cl bond versus the C-Br bonds, and the distinct reactivity of the bromine atoms at the 3- and 5-positions relative to the nitrogen atom, provides chemists with a powerful tool for building molecular diversity. Its utility is particularly pronounced in the synthesis of complex ligands and pharmacologically active molecules where precise spatial orientation of functional groups is paramount.

## Historical Context and Discovery

The exploration of polyhalogenated pyridines dates back to the mid-20th century, as chemists sought to understand the fundamental reactivity of the pyridine nucleus. While a definitive "discovery" paper for **3,5-Dibromo-4-chloropyridine** is not prominent in modern databases, early synthetic routes to related polyhalogenated pyridines can be traced to the work of Dutch chemist H. J. den Hertog and his contemporaries. Foundational research published in the *Recueil des Travaux Chimiques des Pays-Bas* during the 1950s laid the groundwork for the synthesis of a wide array of bromo- and chloropyridines. A 1957 publication in this journal is noted as a key early reference for related compounds, suggesting the synthesis of the target molecule or its direct precursors was first achieved within this period of systematic investigation into pyridine chemistry.<sup>[2][3][4][5][6][7][8][9]</sup>

## Physicochemical and Spectroscopic Properties

A clear understanding of a compound's properties is critical for its application in research and development. The key physical and chemical identifiers for **3,5-Dibromo-4-chloropyridine** are summarized below.

Table 1: Physicochemical Properties of **3,5-Dibromo-4-chloropyridine**

Property	Value	Source(s)
CAS Number	13626-17-0	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> ClN	<a href="#">[1]</a>
Molecular Weight	271.34 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[10]</a>
Melting Point	98-102 °C	<a href="#">[10]</a>
IUPAC Name	3,5-dibromo-4-chloropyridine	<a href="#">[1]</a>
SMILES	C1=C(C(=C(C=N1)Br)Cl)Br	<a href="#">[1]</a>
InChIKey	XNXHPEUZNXWWCH- UHFFFAOYSA-N	<a href="#">[1]</a>

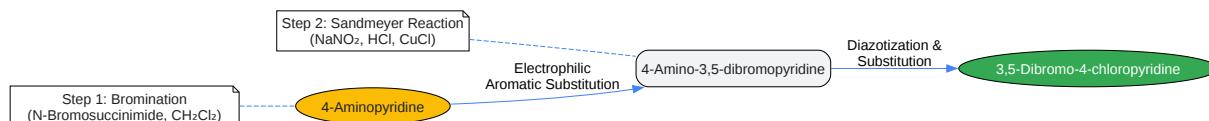
## Spectroscopic Profile

While peer-reviewed, published <sup>1</sup>H and <sup>13</sup>C NMR spectra are not readily available, the expected spectroscopic characteristics can be predicted based on the molecular structure and data from analogous compounds.

- <sup>1</sup>H NMR: The molecule is symmetrical, possessing a C2 axis through the nitrogen atom and the C4-Cl bond. Therefore, the two protons at positions 2 and 6 are chemically equivalent. A single singlet is expected in the aromatic region, typically downfield ( $\delta$  8.0-8.8 ppm) due to the deshielding effects of the electronegative nitrogen and halogen atoms.
- <sup>13</sup>C NMR: Three distinct carbon signals are anticipated. The C2 and C6 carbons would appear as one signal, the C3 and C5 carbons (brominated) as a second, and the C4 carbon (chlorinated) as a third, distinct signal.
- Mass Spectrometry: A GC-MS spectrum is publicly available, which would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (<sup>19</sup>Br/<sup>81</sup>Br) and one chlorine atom (<sup>35</sup>Cl/<sup>37</sup>Cl).[\[1\]](#)

## Synthesis and Mechanistic Considerations

The synthesis of **3,5-Dibromo-4-chloropyridine** is most effectively achieved through a two-step sequence starting from the readily available 4-aminopyridine. This pathway leverages a regioselective electrophilic bromination followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.



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### Synthesis workflow for **3,5-Dibromo-4-chloropyridine**.

## Step 1: Synthesis of **4-Amino-3,5-dibromopyridine**

The first step involves the dibromination of 4-aminopyridine. The amino group is a strong activating group that directs electrophiles to the ortho positions (C3 and C5). N-Bromosuccinimide (NBS) is an effective and convenient bromine source for this transformation.

Causality: The high electron-donating capacity of the amino group makes the pyridine ring susceptible to electrophilic attack, even without a strong Lewis acid catalyst. Dichloromethane is a suitable inert solvent for this reaction. The use of a slight excess of NBS ensures complete dibromination.[11]

#### Protocol:

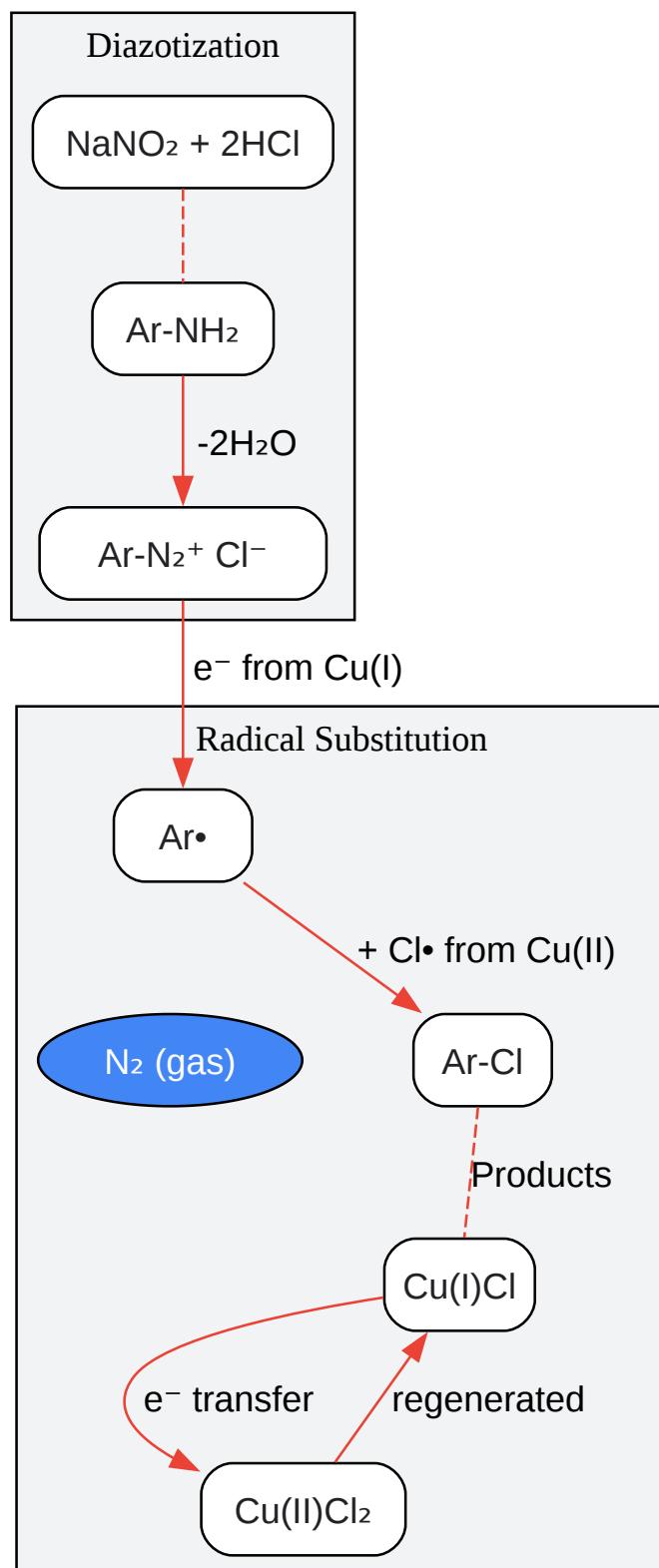
- Suspend 4-aminopyridine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Slowly add a solution of N-bromosuccinimide (2.2-2.3 eq.) in dichloromethane to the suspension over a period of 1 hour at room temperature.[11]
- Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

- Remove the solvent under reduced pressure.
- The resulting crude product, a mixture of the desired product and succinimide, can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) to yield pure 4-amino-3,5-dibromopyridine as a solid.[11][12]

## Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) halide catalyst.[13][14]

Causality: The amino group of 4-amino-3,5-dibromopyridine is first converted into a diazonium salt ( $-N_2^+$ ) using nitrous acid (generated *in situ* from sodium nitrite and a strong acid like HCl). This diazonium group is an excellent leaving group ( $N_2$  gas). In the presence of copper(I) chloride, a single-electron transfer from Cu(I) to the diazonium salt initiates a radical mechanism, ultimately leading to the substitution of the diazonium group with chloride.[15][16]



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*Simplified mechanism of the Sandmeyer reaction.*

**Protocol:**

- Prepare an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
- Add 4-amino-3,5-dibromopyridine (1.0 eq.) to the cold acid solution and stir until dissolved.
- Slowly add a solution of sodium nitrite (1.1-1.2 eq.) in water dropwise, maintaining the temperature between 0-5 °C. Stir for 15-30 minutes after addition is complete to ensure full formation of the diazonium salt.
- In a separate flask, dissolve copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.
- Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Neutralize the reaction mixture with an aqueous base (e.g., NaOH or NaHCO<sub>3</sub>) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## Applications in Modern Drug Discovery

The unique arrangement of three halogen atoms on the pyridine ring makes **3,5-Dibromo-4-chloropyridine** a highly sought-after building block for creating complex, three-dimensional molecules with precise pharmacological functions.

## Synthesis of Somatostatin Receptor Agonists

A key, documented application of **3,5-Dibromo-4-chloropyridine** is in the synthesis of novel somatostatin receptor subtype 2 (SSTR2) agonists. These compounds are investigated for the treatment of conditions like acromegaly.<sup>[17]</sup> In a patented synthetic route, the compound is used as a starting material where it undergoes a lithium-halogen exchange followed by

formylation to install an aldehyde group, demonstrating the utility of its specific reactivity in building complex pharmaceutical agents.[17][18]

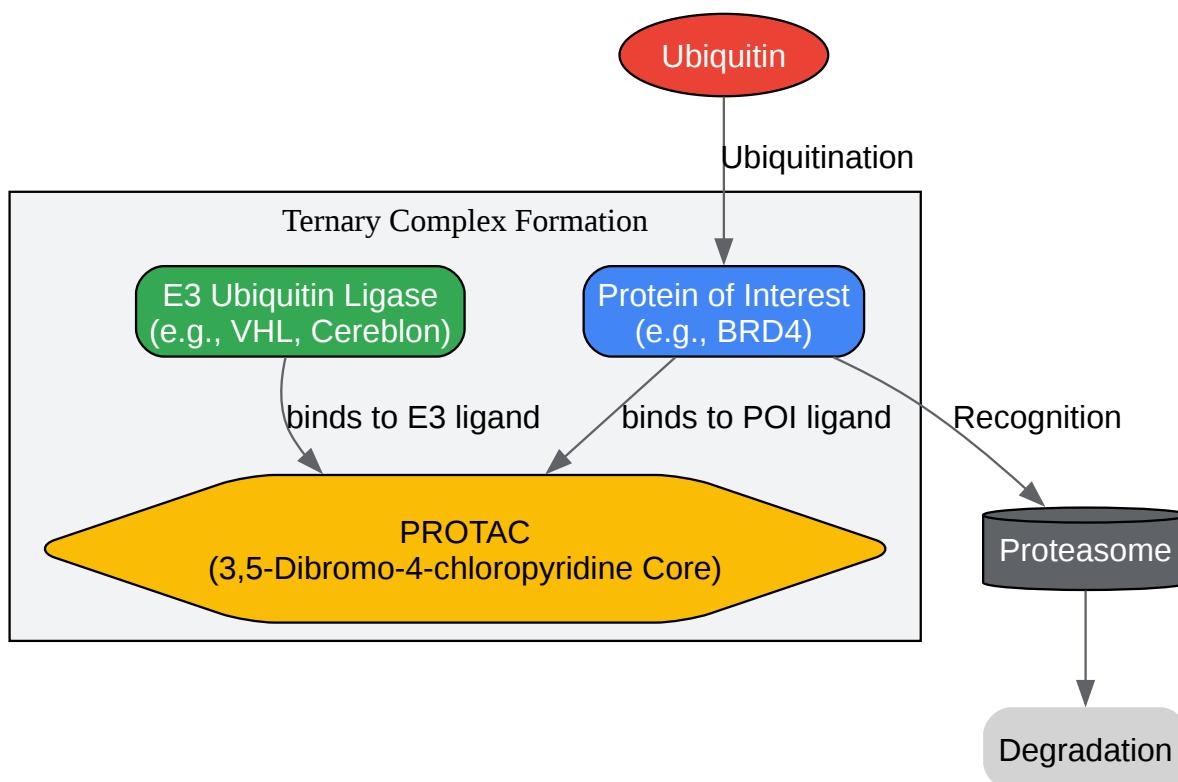
## Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most cutting-edge application for this scaffold is in the field of Targeted Protein Degradation (TPD). Heterobifunctional molecules, most notably PROTACs, are designed to bind simultaneously to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[19][20]

**3,5-Dibromo-4-chloropyridine** serves as an ideal core for constructing PROTACs. The three halogen sites can be selectively functionalized to attach:

- A ligand for the POI (e.g., a kinase inhibitor).
- A ligand for an E3 ligase (e.g., a VHL or Cereblon ligand).
- A linker of variable length and composition connecting the two ligands.

The rigid pyridine core helps to control the spatial orientation of the two ligands, a critical factor for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) that leads to efficient degradation.[21][22]



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*Conceptual role of a pyridine-based scaffold in a PROTAC.*

## Safety and Handling

**3,5-Dibromo-4-chloropyridine** is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Table 2: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
		H301/H302: Toxic or Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
	Danger / Warning	

(Data aggregated from PubChem GHS classifications).[\[1\]](#)

#### Handling Recommendations:

- Engineering Controls: Use only in a chemical fume hood.
- Personal Protective Equipment: Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).
- Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

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